molecular formula C14H16N4O2S B14166868 1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone CAS No. 457943-72-5

1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone

Cat. No.: B14166868
CAS No.: 457943-72-5
M. Wt: 304.37 g/mol
InChI Key: FZZFREABNHOLTO-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is a compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . This compound, in particular, has garnered interest for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone typically involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium . The reaction is followed by the reduction of the corresponding ketone to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes like carbonic anhydrase by binding to their active sites . This binding can disrupt the enzyme’s normal function, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring and the phenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

457943-72-5

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

1-morpholin-4-yl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C14H16N4O2S/c19-12(18-6-8-20-9-7-18)10-21-14-15-13(16-17-14)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16,17)

InChI Key

FZZFREABNHOLTO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NNC(=N2)C3=CC=CC=C3

solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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